molecular formula C12H19N3O B2522579 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one CAS No. 1344269-19-7

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one

Cat. No.: B2522579
CAS No.: 1344269-19-7
M. Wt: 221.304
InChI Key: IPVLEIJEJVXAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopentane with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is unique due to the presence of both the aminocyclopentyl and dihydropyrimidinone moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(1-aminocyclopentyl)-4-ethyl-5-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-9-8(2)10(16)15-11(14-9)12(13)6-4-5-7-12/h3-7,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVLEIJEJVXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)C2(CCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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